Octylboronic acid
Description
Two-Dimensional (2D) Structural Analysis
The two-dimensional structural representation of this compound reveals a linear aliphatic chain with eight carbon atoms terminating in the boronic acid functional group. The molecular structure can be described by the Simplified Molecular Input Line Entry System notation B(CCCCCCCC)(O)O, which illustrates the connectivity pattern between the boron center, the octyl chain, and the two hydroxyl groups. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the eight-carbon alkyl substituent attached to the boronic acid moiety.
The planar representation of the molecule demonstrates the sp3 hybridization of the carbon atoms within the alkyl chain, creating a zigzag conformation that maximizes the distance between hydrogen atoms on adjacent carbon centers. The boron atom exhibits sp2 hybridization in its tricoordinate state, resulting in a trigonal planar arrangement of the three substituents around the boron center. This hybridization pattern creates a vacant p orbital on boron that can participate in conjugative interactions with the adjacent oxygen atoms, contributing to the stability and reactivity of the boronic acid functional group.
The two-dimensional analysis also reveals the potential for intramolecular interactions between the alkyl chain and the boronic acid functionality. The flexible nature of the octyl chain allows for various conformational arrangements that may influence the accessibility of the boron center for intermolecular interactions. The electron density distribution within the molecule shows the polarization of the boron-oxygen bonds, with the boron atom carrying a partial positive charge due to its electron deficiency, while the oxygen atoms possess partial negative charges.
Three-Dimensional (3D) Conformational Studies
The three-dimensional conformational analysis of this compound presents a complex picture of molecular flexibility and preferred orientations. Database information indicates that conformer generation for this compound faces computational challenges due to the extended alkyl chain and the boronic acid functionality. The molecular dynamics of the octyl chain contribute significantly to the overall conformational landscape, as the eight-carbon chain can adopt multiple rotational states around each carbon-carbon bond.
Theoretical studies on related aliphatic boronic acids suggest that the most stable conformations typically involve the alkyl chain extending away from the boronic acid functionality to minimize steric interactions. The trigonal planar geometry of the boron center remains relatively rigid, while the alkyl chain exhibits considerable flexibility. The hydroxyl groups attached to boron can rotate around the boron-oxygen bonds, creating additional conformational possibilities that influence the hydrogen bonding patterns in the solid state and solution.
The amphiphilic nature of this compound, resulting from the hydrophobic octyl chain and the hydrophilic boronic acid group, leads to preferential orientations in different environments. In polar solvents or crystalline states, the molecule tends to adopt conformations that maximize favorable interactions between the polar boronic acid functionality and the surrounding environment, while the nonpolar alkyl chain seeks to minimize unfavorable contacts with polar species.
Crystallographic Data and Unit Cell Parameters
The crystallographic characterization of this compound reveals important structural information about its solid-state organization. Physical characterization studies indicate that the compound crystallizes as white to light yellow crystals or crystalline powder, with a melting point range of 78 to 85 degrees Celsius. The relatively narrow melting point range suggests good crystalline order and purity in the solid state, consistent with the formation of well-defined crystal structures.
The crystal structure of this compound likely exhibits hydrogen bonding patterns similar to other boronic acids, where molecules form dimeric units through pairs of oxygen-hydrogen-oxygen hydrogen bonds between the hydroxyl groups of adjacent boronic acid functionalities. These dimeric units can further associate through additional hydrogen bonding interactions to create extended three-dimensional networks in the solid state.
The crystallographic data suggests that the packing arrangement accommodates both the hydrophobic alkyl chains and the hydrophilic boronic acid groups through segregated domains within the crystal lattice. The alkyl chains likely adopt extended conformations to maximize van der Waals interactions between neighboring hydrocarbon segments, while the boronic acid groups organize into hydrogen-bonded networks that provide structural stability to the crystal.
Properties
IUPAC Name |
octylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFRVXOKPXCXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409368 | |
| Record name | Octylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28741-08-4 | |
| Record name | B-Octylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28741-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Octylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Octylboronic acid can be synthesized through several methods. One common approach involves the reaction of octylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize yield and purity. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Octylboronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form octylboronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of this compound can yield octylboranes. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts and are performed under controlled conditions to ensure selectivity.
Major Products:
Oxidation: Octylboronic esters, borates.
Reduction: Octylboranes.
Substitution: Various substituted boronic acids and derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Boronic acids, including octylboronic acid, have been recognized for their potential therapeutic uses, particularly as inhibitors of β-lactamases. These enzymes contribute to antibiotic resistance by hydrolyzing β-lactam antibiotics. This compound and its derivatives have shown promise in enhancing the efficacy of β-lactam antibiotics by inhibiting various classes of β-lactamases.
Inhibition of β-Lactamases
- Mechanism : Boronic acids act as reversible inhibitors that bind to the active site of β-lactamases, preventing the hydrolysis of β-lactam antibiotics. This mechanism allows for the restoration of antibiotic activity against resistant strains of bacteria.
- Case Study : A study demonstrated that this compound derivatives effectively inhibited class C β-lactamases, with some compounds exhibiting low nanomolar IC50 values, indicating potent inhibitory activity against resistant pathogens .
Anticancer Activity
- Research Findings : Boronic acids have been explored for their anticancer properties due to their ability to modify the pharmacokinetic profiles of existing chemotherapeutics. The introduction of this compound into drug molecules has been shown to enhance selectivity and reduce toxicity .
- Table 1: Summary of Anticancer Studies Involving Boronic Acids
| Compound | Cancer Type | Mechanism | IC50 (μM) |
|---|---|---|---|
| This compound | Multiple Myeloma | Proteasome Inhibition | 0.16 |
| Vaborbactam | Urinary Infections | β-Lactamase Inhibition | 0.25 |
Organic Synthesis Applications
This compound is also utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is fundamental for forming carbon-carbon bonds, which are crucial in constructing complex organic molecules.
Suzuki-Miyaura Coupling
- Role : this compound serves as a boron source in Suzuki-Miyaura reactions, facilitating the coupling of aryl halides with various nucleophiles.
- Advantages : The use of this compound provides several benefits, including high yields and mild reaction conditions .
Case Study in Organic Synthesis
- A recent study highlighted the effectiveness of this compound in synthesizing complex pharmaceuticals through Suzuki-Miyaura coupling, achieving yields exceeding 90% under optimized conditions .
Sensor Applications
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for sensor applications.
Glucose Sensors
- Mechanism : this compound can be used in glucose sensors due to its ability to selectively bind glucose molecules through boronate ester formation.
- Research Findings : Studies have shown that sensors utilizing this compound exhibit enhanced sensitivity and specificity for glucose detection compared to traditional methods .
Mechanism of Action
The mechanism of action of octylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which has an empty p-orbital that can accept electron pairs from nucleophiles. The formation of boronate esters is a key step in many of its applications, allowing for the selective binding and release of target molecules .
Molecular Targets and Pathways:
Diols: this compound selectively binds to diols, forming stable boronate esters.
Comparison with Similar Compounds
Alkyl Chain Length Effects
Studies on organic field-effect transistors (OFETs) demonstrate that alkylboronic acids with longer chains enhance device performance. For example:
Key Findings :
- Longer alkyl chains (e.g., C14-BA) improve dielectric surface treatment in OFETs, reducing threshold voltage and enhancing hole mobility due to better molecular packing and reduced interfacial traps .
- This compound’s intermediate chain length balances solubility in organic solvents and self-assembly efficiency .
Cyclopentylboronic Acid vs. This compound
| Parameter | This compound | Cyclopentylboronic Acid |
|---|---|---|
| Structure | Linear C8 chain | Cyclic C5 ring |
| Molecular Weight | 158.05 g/mol | 127.98 g/mol |
| Solubility (THF) | High | Moderate |
| Application | OFETs, biosensors | Suzuki-Miyaura coupling |
| Acidity (pKa) | ~10.5* | ~9.8* |
Functional Differences :
- The cyclic structure of cyclopentylboronic acid increases steric hindrance, limiting its use in surface modification but enhancing reactivity in cross-coupling reactions .
- This compound’s linear chain facilitates monolayer formation on metal oxides, critical for biosensor design .
Comparison with Arylboronic Acids
Phenylboronic Acids
Arylboronic acids, such as 4-Octyloxyphenylboronic acid (CAS 121554-09-4), exhibit distinct properties:
| Parameter | This compound | 4-Octyloxyphenylboronic Acid |
|---|---|---|
| Reactivity | Moderate | High (due to aryl-B(OH)₂) |
| Acidity (pKa) | ~10.5 | ~7.2 |
| Primary Use | Surface modification | Glucose sensing, drug delivery |
| Binding Affinity | Moderate (diols) | High (cis-diols like glucose) |
Mechanistic Insights :
Glucose Sensing
| Compound | Sensitivity (nA/mM) | Linear Range (mM) | Stability (days) |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | 0–25 | 30 |
| 3-Methacrylamidophenylboronic acid | 28.7 ± 2.1 | 0–30 | 45 |
Data adapted from glucose-sensitive nanofiber studies .
Trade-offs :
- Arylboronic acids show higher sensitivity but require covalent immobilization. This compound’s non-covalent interactions enable reversible binding, advantageous in dynamic systems .
Biological Activity
Octylboronic acid, a member of the boronic acid family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its antibacterial, anticancer, and enzyme-inhibiting properties, supported by data tables and case studies.
Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in various applications, including drug development. This compound, in particular, is noted for its potential as a β-lactamase inhibitor, which is crucial in combating antibiotic resistance.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. Boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
Inhibition Profile
A study evaluating the inhibition profile of various boronic acids against β-lactamases demonstrated that this compound effectively inhibited class C β-lactamases, which are prevalent in resistant strains of Acinetobacter baumannii. The IC50 values (the concentration required to inhibit 50% of the enzyme activity) for this compound were found to be significantly lower than those for other tested compounds, indicating its strong inhibitory potential .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.004 | Class C β-lactamases |
| S02030 | 0.044 | Class C β-lactamases |
| Vaborbactam | 0.01 | Class A & C β-lactamases |
Anticancer Activity
This compound also exhibits promising anticancer properties. Research indicates that it can inhibit tubulin polymerization, a critical process for cancer cell division.
Case Study: Tubulin Inhibition
In vitro studies showed that this compound derivatives had significant effects on cancer cell lines. For instance, one derivative demonstrated an IC50 value of 1.5 µM against cancer cells, indicating potent anticancer activity without significant toxicity to healthy cells .
Enzyme Inhibition
The enzyme-inhibiting capabilities of this compound extend beyond bacterial enzymes to include various human enzymes involved in disease processes.
Enzyme Activity Table
| Enzyme | IC50 (µM) | Activity |
|---|---|---|
| Acetylcholinesterase | 115.63 | Moderate inhibition |
| Butyrylcholinesterase | 3.12 | High inhibition |
| Antiurease | 1.10 | Strong inhibition |
| Antithyrosinase | 11.52 | Moderate inhibition |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with serine residues in target enzymes. This interaction leads to the formation of a tetrahedral intermediate that mimics the transition state during enzymatic reactions, effectively inhibiting enzyme activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for octylboronic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves alkylation of trialkyl borates or hydroboration of 1-octene. To ensure purity, employ column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Characterization requires <sup>1</sup>H NMR (δ ~0.8–1.5 ppm for alkyl chain), <sup>11</sup>B NMR (δ ~28–32 ppm for boronic acid), and elemental analysis (C, H, B). Purity should exceed 95%, verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm alkyl chain integrity and boronic acid group presence.
- <sup>11</sup>B NMR : To distinguish boronic acid (δ ~30 ppm) from boronate esters (δ ~18 ppm).
- FT-IR : B-O stretching (~1340 cm⁻¹) and O-H bending (~3200 cm⁻¹) bands.
- Elemental Analysis : Validate stoichiometry (e.g., C: 60.8%, H: 12.1%, B: 6.8%). Report deviations >2% as impurities .
Q. How does this compound’s reactivity in Suzuki-Miyaura couplings compare to shorter-chain analogs?
- Methodological Answer : The longer alkyl chain reduces solubility in polar solvents, necessitating optimized conditions (e.g., THF/H2O mixtures, elevated temperatures). Kinetic studies show slower transmetallation vs. methylboronic acid due to steric hindrance. Use Pd(PPh3)4 catalysts and K2CO3 base for improved yields (>75%) .
Advanced Research Questions
Q. How can contradictions in reported reaction yields of this compound be systematically addressed?
- Methodological Answer : Conduct comparative studies under standardized conditions (solvent, catalyst loading, temperature). Use design of experiments (DoE) to isolate variables (e.g., ligand effects, moisture sensitivity). Cross-validate with kinetic profiling (e.g., in situ <sup>11</sup>B NMR) to track intermediate formation. Discrepancies >10% warrant re-evaluation of substrate purity or oxygen exclusion methods .
Q. What strategies enhance this compound’s stability in aqueous biomedical applications?
- Methodological Answer : Stabilization approaches include:
- Micellar Encapsulation : Use DSPE-mPEG550 to form pH-responsive nanoparticles.
- Coordination Complexes : Bind with polyols (e.g., sorbitol) to reduce hydrolysis.
- Lyophilization : Pre-formulate with trehalose for long-term storage. Monitor stability via dynamic light scattering (DLS) and UV-Vis spectroscopy (boronic acid-diol binding assays) .
Q. What experimental designs study this compound’s supramolecular interactions in sensor development?
- Methodological Answer : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify binding kinetics with diols (e.g., glucose). For fluorescence-based sensors, conjugate this compound with dansyl fluorophores and measure emission shifts (λex/λem = 340/510 nm) upon analyte binding. Compare with DFT simulations (e.g., B3LYP/6-31G*) to validate interaction geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
